molecular formula C18H14F3N3O4S B2684356 N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 430448-31-0

N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2684356
CAS No.: 430448-31-0
M. Wt: 425.38
InChI Key: GKMRVJKCNYKFSW-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C18H14F3N3O4S and its molecular weight is 425.38. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from 3-methyl-2-((4-nitrophenyl)-ethynyl)benzaldehyde. The process includes the formation of key intermediates through various chemical transformations such as condensation and cyclization under controlled conditions. The final product is characterized by techniques such as NMR and mass spectrometry to confirm its structure and purity .

Antimicrobial Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing nitrophenyl groups have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

CompoundMIC (µg/mL)Bacterial Strain
N-(4-methyl-2-nitrophenyl) derivative8S. aureus
Triazole derivatives1–8E. coli, P. aeruginosa

Anticancer Activity

The anticancer potential of this compound has also been explored through in vitro studies. Research indicates that similar benzothiazine derivatives can induce apoptosis in cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .

Case Studies

  • Antimicrobial Efficacy : A study published in Pharmaceutical Research evaluated the antibacterial activity of several derivatives against a panel of resistant strains. The results demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to standard antibiotics .
  • Cytotoxicity Evaluation : In a comparative study on the cytotoxic effects of various Mannich bases, it was found that derivatives similar to this compound showed promising results against multiple cancer cell lines with IC50 values ranging from 5 to 15 µM .

Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4S/c1-9-2-4-11(13(6-9)24(27)28)22-16(25)8-15-17(26)23-12-7-10(18(19,20)21)3-5-14(12)29-15/h2-7,15H,8H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMRVJKCNYKFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.